molecular formula C12H19ClN4O2 B2437047 N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride CAS No. 2247107-28-2

N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride

Cat. No. B2437047
CAS RN: 2247107-28-2
M. Wt: 286.76
InChI Key: AJAYLXPBCBSAPG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo ring and an oxazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Selective and Efficacious c-Met/ALK Inhibitors

  • Aminopyridyl/Pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound similar to the one , have been designed and tested for their pharmacological and antitumor properties. They were found to be potent, selective, and efficacious c-Met/ALK dual inhibitors with significant tumor growth inhibition in certain models (Li et al., 2013).

Molecular Interaction with CB1 Cannabinoid Receptor

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to the one , has been shown to be a potent and selective antagonist for the CB1 cannabinoid receptor. The study included conformational analysis, development of unified pharmacophore models, and comparative molecular field analysis (CoMFA) (Shim et al., 2002).

Potential Central Nervous System Agents

  • The synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, which share structural similarities with the compound , has been investigated for potential central nervous system applications. These compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity (Bauer et al., 1976).

Highly Potent and Selective σ-Receptor Ligands

  • Spiro compounds including spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] have been prepared, and their affinity for σ1- and σ2-receptors has been investigated. The study suggests potential applications in targeting σ-receptors (Maier & Wünsch, 2002).

Synthesis and Pharmacological Screening

  • 2-Amino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] derivatives, which are structurally related to the compound , have been synthesized and screened for antihypertensive activity, although they did not show remarkable effects in this area (Takai et al., 1988).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For instance, some pyrazolo-pyrimidines have been found to inhibit certain enzymes, acting as potential treatments for various diseases .

properties

IUPAC Name

N-methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2.ClH/c1-13-11(17)10-6-9-7-18-12(8-16(9)15-10)2-4-14-5-3-12;/h6,14H,2-5,7-8H2,1H3,(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAYLXPBCBSAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN2CC3(CCNCC3)OCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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